Ethyl dibunate
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Overview
Description
Ethyl dibunate is a chemical compound with the molecular formula C20H28O3S . . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with tert-butyl groups and an ethyl ester functional group.
Preparation Methods
Ethyl dibunate can be synthesized through various synthetic routes. One common method involves the reaction of 3,6-di-tert-butyl-1-naphthalenesulfonic acid with ethyl alcohol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and an acidic or basic catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl dibunate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives , while reduction may produce alcohol derivatives .
Scientific Research Applications
Ethyl dibunate has a wide range of scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of ethyl dibunate involves its interaction with specific molecular targets and pathways. For example, as an antitussive agent, it may act on the central nervous system to suppress the cough reflex . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neuronal receptors and ion channels to exert its effects.
Comparison with Similar Compounds
Ethyl dibunate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propyl dibunate: Similar in structure but with a propyl ester group instead of an ethyl ester group.
Butyl dibunate: Similar in structure but with a butyl ester group instead of an ethyl ester group.
This compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity .
Properties
CAS No. |
5560-69-0 |
---|---|
Molecular Formula |
C20H28O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
ethyl 3,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3 |
InChI Key |
ZAMACTJOCIFTPJ-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
5560-69-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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